
(1R)-1-(3,4-Dichlorophenyl)ethane-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-1-(3,4-Dichlorophenyl)ethane-1,2-diamine: is an organic compound characterized by the presence of two amine groups attached to an ethane backbone, with a dichlorophenyl group attached to the first carbon
準備方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available 3,4-dichlorobenzaldehyde.
Step 1: The 3,4-dichlorobenzaldehyde undergoes a reductive amination reaction with ethylenediamine in the presence of a reducing agent such as sodium cyanoborohydride.
Step 2: The resulting intermediate is then subjected to further purification and isolation processes to obtain the desired (1R)-1-(3,4-Dichlorophenyl)ethane-1,2-diamine.
Industrial Production Methods: Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically resulting in the formation of corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound into various amine derivatives.
Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed in substitution reactions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Various amine derivatives.
Substitution: Substituted amine derivatives.
科学的研究の応用
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new catalysts and ligands.
Biology:
- Investigated for its potential as a biochemical probe.
- Studied for its interactions with various biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry:
- Utilized in the production of specialty chemicals.
- Applied in the development of new materials with specific properties.
作用機序
The mechanism of action of (1R)-1-(3,4-Dichlorophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.
類似化合物との比較
- (1R)-1-(3,4-Dichlorophenyl)ethane-1-amine
- (1R)-1-(3,4-Dichlorophenyl)ethane-1,2-diol
- (1R)-1-(3,4-Dichlorophenyl)ethane-1,2-dinitrile
Uniqueness:
- The presence of two amine groups in (1R)-1-(3,4-Dichlorophenyl)ethane-1,2-diamine provides unique reactivity and interaction potential compared to its monoamine or diol counterparts.
- The dichlorophenyl group enhances its stability and reactivity, making it a valuable intermediate in various synthetic processes.
特性
分子式 |
C8H10Cl2N2 |
|---|---|
分子量 |
205.08 g/mol |
IUPAC名 |
(1R)-1-(3,4-dichlorophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H10Cl2N2/c9-6-2-1-5(3-7(6)10)8(12)4-11/h1-3,8H,4,11-12H2/t8-/m0/s1 |
InChIキー |
DACCINGOQFWAFJ-QMMMGPOBSA-N |
異性体SMILES |
C1=CC(=C(C=C1[C@H](CN)N)Cl)Cl |
正規SMILES |
C1=CC(=C(C=C1C(CN)N)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


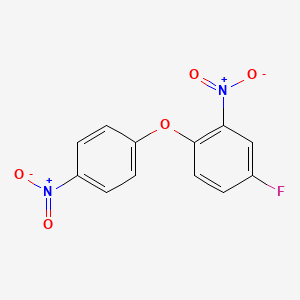

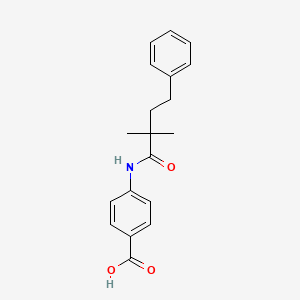
![6-(Oxazol-5-YL)imidazo[1,2-B]pyridazine-3-carbonitrile](/img/structure/B13047163.png)
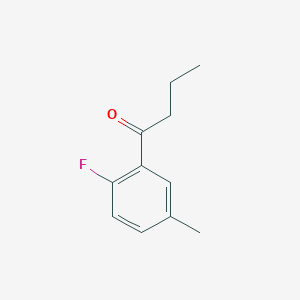
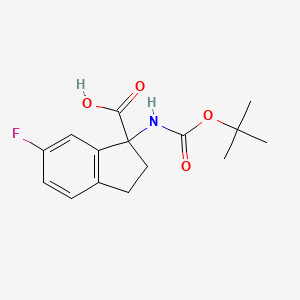

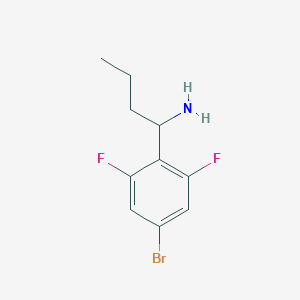
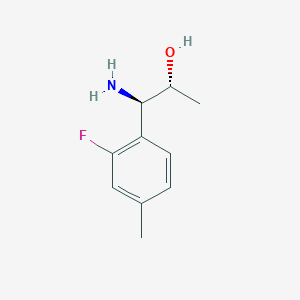
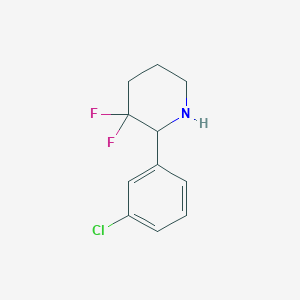

![2-Methyl-1-[2-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B13047220.png)


